Disperse Red 19 is a synthetic organic dye belonging to the azo class of compounds, characterized by the presence of a nitrogen-nitrogen double bond (N=N) in their molecular structure. [] It is commonly used as a dopant in polymer matrices to impart nonlinear optical properties to the resulting materials. [] In scientific research, Disperse Red 19 serves as a model compound for investigating fundamental aspects of nonlinear optics, such as second-harmonic generation (SHG) and electro-optic (EO) effects. []
C.I. Disperse Red 19 is classified under the category of disperse dyes, which are non-ionic dyes used for dyeing hydrophobic fibers. The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which lists it with a purity of 97% . It is also documented in chemical databases such as PubChem, where it is identified by the Chemical Identifier number 17651 .
The synthesis of C.I. Disperse Red 19 typically involves several steps, starting from aniline derivatives. A common method includes:
The detailed synthesis can vary based on the specific precursors used and the desired properties of the final product.
C.I. Disperse Red 19 undergoes various chemical reactions during dyeing processes:
The interactions between the dye and fiber are primarily physical rather than covalent, allowing for easy removal during washing if not properly fixed.
The mechanism by which C.I. Disperse Red 19 colors synthetic fibers involves several steps:
This process results in vibrant coloration with excellent fastness properties to washing and sublimation.
C.I. Disperse Red 19 possesses several notable physical and chemical properties:
The dye's performance can be quantified using standardized tests for colorfastness, which demonstrate its suitability for industrial applications.
C.I. Disperse Red 19 finds extensive use in various fields:
The production of C.I. Disperse Red 19 (CAS 2734-52-3) follows a standardized two-step pathway involving diazotization and coupling, characteristic of azo dye manufacturing. The primary route begins with the diazotization of 4-nitrobenzenamine in an acidic medium (typically hydrochloric acid) at 0–5°C, forming a stable diazonium salt intermediate. This reaction requires precise stoichiometric control of sodium nitrite (NaNO₂) to avoid over- or under-diazotization, which compromises yield and purity [1] [4]. The resultant diazonium salt is then coupled with N,N-dihydroxyethylaniline under alkaline conditions (pH 9–10), where the electrophilic diazonium ion attacks the electron-rich para position of the coupling agent. This step generates the azo linkage (–N=N–), the chromophore responsible for the compound’s red color [1] [9].
Table 1: Key Reaction Parameters for Industrial Synthesis
Step | Reagents | Temperature | pH | Critical Controls |
---|---|---|---|---|
Diazotization | HCl, NaNO₂, 4-Nitrobenzenamine | 0–5°C | <1.0 | NaNO₂ addition rate, ice bath stability |
Coupling | N,N-Dihydroxyethylaniline | 5–10°C | 9–10 | pH maintenance, stirring efficiency |
The reaction mechanism is highly sensitive to temperature fluctuations and pH deviations. For instance, temperatures >10°C during diazotization cause diazonium decomposition, while pH <8 during coupling reduces electrophilicity, leading to incomplete reaction [4] [9]. Post-synthesis, the crude dye undergoes filtration, washing with organic solvents (e.g., ethanol), and drying to achieve >95% purity [1].
Coupling agent selection directly influences reaction kinetics and final yield. Industrial processes optimize N,N-dihydroxyethylaniline through substituent engineering. Alkyl chain length modifications (e.g., replacing ethyl with butyl groups) increase electron density at the coupling site, accelerating the reaction by 15–20% . However, excessive chain length (e.g., octyl) induces steric hindrance, decreasing yield .
Dispersing agents like sodium lignosulfonate or naphthalene sulfonate formaldehyde condensates are critical for stabilizing the dye dispersion post-coupling. Studies show that sodium lignosulfonate at 1.5–2.0% (w/w) reduces particle aggregation by 40%, enhancing batch homogeneity [5]. Additionally, coupling in mixed solvents (e.g., water-isopropanol) improves solubility of hydrophobic intermediates, pushing yields from 75% to 92% [6].
Table 2: Impact of Dispersing Agents on Dye Performance
Dispersing Agent | Concentration (w/w) | Yield Increase | Particle Size Reduction |
---|---|---|---|
Sodium Lignosulfonate | 1.5–2.0% | 8–10% | 40% |
Naphthalene Sulfonate Condensate | 2.0–3.0% | 5–7% | 30% |
Polyoxyethylene-based Agents | 1.0–1.5% | 3–5% | 20% |
Modern formulations also incorporate co-coupling agents such as aniline derivatives to mitigate competitive side reactions. For example, adding 0.5% m-aminobenzoic acid redirects electrophilic attacks, reducing by-product formation by 12% [5] [9].
Scaling laboratory synthesis to industrial batch production faces three primary hurdles: thermal control, particle size management, and mass transfer limitations. Diazotization is highly exothermic; at volumes >500 L, inefficient heat dissipation causes local hot spots (>10°C), triggering diazonium hydrolysis and reducing yields by 15–20% [1] . Jacketed reactors with turbulent flow cooling mitigate this but increase energy costs by 25%.
Particle size distribution affects dye performance in textile applications. Milling post-synthesis to achieve particles of 0.5–2.0 μm is essential for optimal dispersion stability. However, batch inconsistencies arise from non-uniform milling, causing 10–15% variation in color strength [1]. Advanced techniques like jet milling or ultrasonic micronization improve uniformity but require capital investment [5].
Diffusion barriers in coupling reactions become pronounced at scale. Laboratory magnetic stirring achieves near-instant mixing, whereas industrial paddle stirgers in 10,000-L tanks generate dead zones, prolonging reaction times by 30%. Computational fluid dynamics (CFD)-optimized impellers now reduce mixing time to <5 minutes, enhancing yield reproducibility .
Table 3: Scalability Challenges and Engineering Solutions
Challenge | Impact at Scale | Engineering Solutions | Efficacy |
---|---|---|---|
Thermal Runaway | 15–20% yield loss | Jacketed reactors with turbulent cooling | Temperature stability ±1°C |
Particle Aggregation | 10–15% color variance | Jet milling/ultrasonic micronization | 0.5–2.0 μm particle range |
Inefficient Mixing | 30% longer reaction times | CFD-optimized impellers | Mixing time <5 minutes |
Emerging approaches like supercritical CO₂ dyeing (SDD) address mass transfer issues by eliminating aqueous media. CO₂’s low viscosity enhances dye diffusion into fibers, reducing process time by 50%. However, high-pressure systems (7.38 MPa) limit reactor compatibility .
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